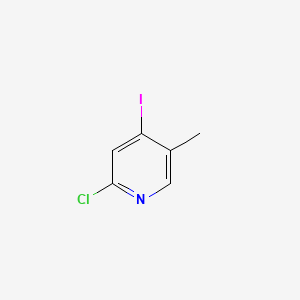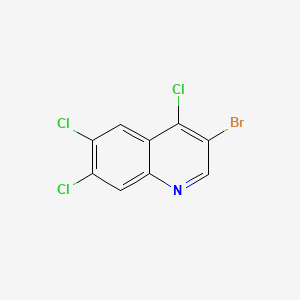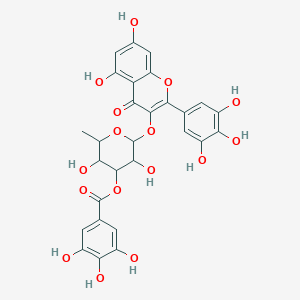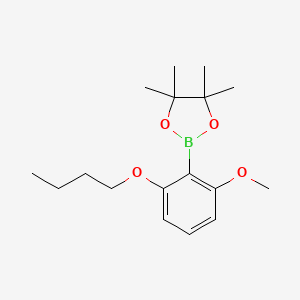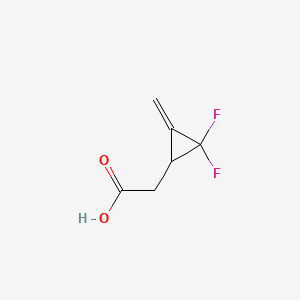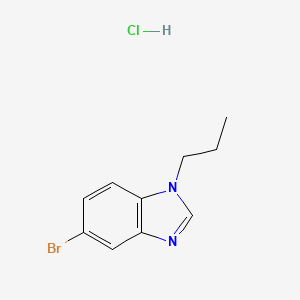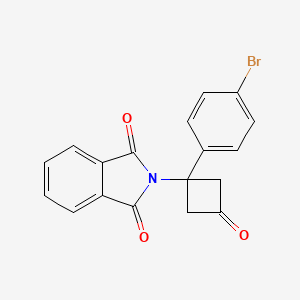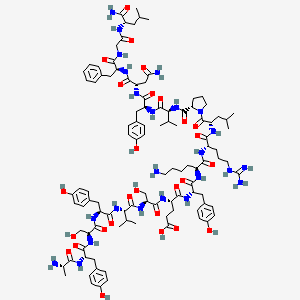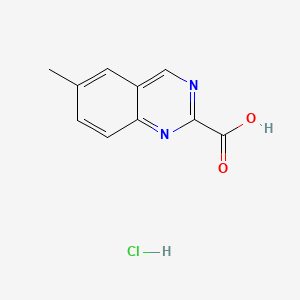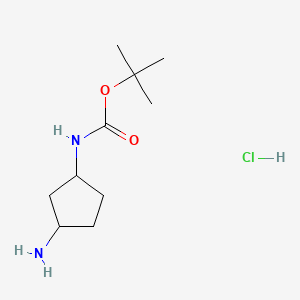![molecular formula C14H7ClF3N B598797 2-氯-4-[3-(三氟甲基)苯基]苯甲腈 CAS No. 154606-29-8](/img/structure/B598797.png)
2-氯-4-[3-(三氟甲基)苯基]苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile is an organic compound that features a trifluoromethyl group, a chloro group, and a benzonitrile moiety
科学研究应用
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)chlorobenzene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired benzonitrile compound.
Another method involves the use of 3-(trifluoromethyl)chlorobenzene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide in the presence of a phase transfer catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of primary amines.
作用机制
The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro group can also participate in halogen bonding, further modulating the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzonitrile
- 2-Chloro-4-(trifluoromethyl)phenylamine
- 2,6-Dichloro-4-(trifluoromethyl)phenylamine
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles and electrophiles. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)14(16,17)18/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRGYSIYSKCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737653 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154606-29-8 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
